1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide
Description
1-[3-(2H-1,3-Benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a carboxamide group at position 4 and a propanesulfonyl chain linked to a 1,3-benzodioxole moiety at position 1. The 1,3-benzodioxol-5-yloxy group is a key structural motif, often associated with biological activity in pharmaceuticals, particularly in serotonin reuptake inhibitors (SSRIs) and related compounds . The propanesulfonyl group may enhance solubility or influence binding affinity, while the carboxamide could contribute to hydrogen bonding interactions in biological targets.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c17-16(19)12-4-6-18(7-5-12)25(20,21)9-1-8-22-13-2-3-14-15(10-13)24-11-23-14/h2-3,10,12H,1,4-9,11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASCDPOPZAMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets to induce changes that inhibit the growth of cancer cells.
Biochemical Pathways
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may have similar effects.
Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide, identified by its CAS number 946214-16-0, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.4 g/mol. Its structure features a piperidine ring substituted with a benzodioxole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O5S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 946214-16-0 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that this compound may act on various biological pathways:
- Neurotransmitter Modulation : It is suggested that the compound may modulate neurotransmitter systems, particularly by interacting with receptors involved in cognitive functions and mood regulation.
- Antioxidant Activity : Preliminary studies have shown that derivatives of benzodioxole exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that compounds containing the benzodioxole structure can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability compared to control groups, suggesting potential applications in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Properties
In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This supports its potential use as an anti-inflammatory agent.
Research Findings
Recent findings from various studies highlight the biological activities associated with this compound:
- Enhancement of Endurance : Similar compounds have been shown to enhance physical endurance by increasing glycogen storage and reducing lactic acid levels during exercise . This suggests potential applications in sports medicine and recovery therapies.
- Modulation of Glycogen Metabolism : Research indicates that related compounds can significantly increase liver and muscle glycogen content while decreasing blood urea nitrogen levels, which is indicative of improved metabolic efficiency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Paroxetine-Related Compounds
Paroxetine (an SSRI) and its impurities/metabolites share structural similarities with the target compound. Key examples include:
- USP Paroxetine Related Compound G RS : (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride.
- Structural Differences :
- The target compound replaces the 4-fluorophenyl group with a carboxamide at position 4.
The propanesulfonyl group in the target compound substitutes the methylene linker in Related Compound G.
- Paroxetine Metabolites: E.g., (3S,4R)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.
Piperidine-Based Analogues
Compounds with piperidine cores and benzodioxole substituents are common in neuropharmacology. For example:
- 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine (Paroxetine Related Compound B): Comparison: The phenyl group at position 4 versus the carboxamide in the target compound may result in divergent receptor binding profiles.
Data Tables
Table 1: Structural and Functional Comparison
Notes
Limitations of Available Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons are inferred from related compounds, primarily paroxetine derivatives .
Synthetic Considerations : The propanesulfonyl group may complicate synthesis compared to methylene-linked analogs, requiring sulfonation steps. SHELX software () could aid in crystallographic characterization if structural studies are conducted .
Research Gaps : Further studies are needed to evaluate the target compound’s pharmacokinetics, toxicity, and target affinity relative to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
